2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
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Overview
Description
N-(7-methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: is a complex organic compound that features a unique structure combining benzo[1,2-d:3,4-d’]bis(thiazole) and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the benzo[1,2-d:3,4-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7th position. The phenylacetamide moiety is then attached through a series of reactions involving acylation and sulfonylation. The reaction conditions may vary, but they generally require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biology, this compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-phenylacetamide
- N-(benzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-methylphenyl)acetamide
Comparison: Compared to similar compounds, N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the presence of both the methyl group and the methylsulfonyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-10-19-16-14(25-10)8-7-13-17(16)26-18(20-13)21-15(22)9-11-3-5-12(6-4-11)27(2,23)24/h3-8H,9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPSNZZNLLKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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